molecular formula C11H13ClN4O2 B3334608 Methyl 1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate CAS No. 1001499-90-6

Methyl 1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate

Cat. No.: B3334608
CAS No.: 1001499-90-6
M. Wt: 268.7 g/mol
InChI Key: TVOFRCQCJUVYHJ-UHFFFAOYSA-N
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Description

Methyl 1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

  • Formation of 4-chloro-3,5-dimethyl-1H-pyrazole: This can be achieved by reacting appropriate precursors such as hydrazines with chloroform in the presence of a base.

  • Methylation: The resulting pyrazole is then methylated using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions.

  • Carboxylation: Finally, the pyrazole derivative undergoes carboxylation to introduce the carboxylate group, often using reagents like carbon monoxide in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

  • Substitution: Substitution reactions at the pyrazole ring can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Pyrazole-3-carboxylic acid derivatives.

  • Reduction Products: Reduced pyrazole derivatives.

  • Substitution Products: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It serves as a ligand in biological studies, interacting with various biomolecules and enzymes. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

  • 3,5-Dimethylpyrazole: A pyrazole derivative without the chloro and carboxylate groups.

  • 4-Chloro-3,5-dimethyl-1H-pyrazole: The core structure without the carboxylate group.

  • Methyl 1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylate: Similar structure but without the chlorine atom.

Uniqueness: Methyl 1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both the chloro and carboxylate groups, which can influence its reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O2/c1-7-10(12)8(2)16(13-7)6-15-5-4-9(14-15)11(17)18-3/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOFRCQCJUVYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CN2C=CC(=N2)C(=O)OC)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901131023
Record name Methyl 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001499-90-6
Record name Methyl 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001499-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate
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